5-Nitro-2-phenoxynicotinonitrile
Description
5-Nitro-2-phenoxynicotinonitrile is a nicotinonitrile derivative with a nitro (-NO₂) group at position 5 and a phenoxy (-OPh) group at position 2 on the pyridine ring. The nitrile (-CN) at position 3 enhances its reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H7N3O3 |
|---|---|
Molecular Weight |
241.2g/mol |
IUPAC Name |
5-nitro-2-phenoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7N3O3/c13-7-9-6-10(15(16)17)8-14-12(9)18-11-4-2-1-3-5-11/h1-6,8H |
InChI Key |
JJUDSOHJCSTVLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Nitro-2-phenoxynicotinonitrile with structurally related nicotinonitrile derivatives and analogs from the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.
Structural and Electronic Differences
- Nitro vs. Hydroxyl/Chloro (Position 5): The nitro group in this compound is more electron-withdrawing than the chloro or hydroxyl groups in analogs like 5-Chloro-2-hydroxynicotinonitrile.
- Phenoxy vs. Halogenated Aryl (Position 2): The phenoxy group introduces steric bulk and π-π stacking capabilities, unlike the smaller halogen atoms in 5-(5-Chloro-2-fluorophenyl)nicotinonitrile. This could influence binding interactions in pharmaceutical or agrochemical applications .
- Nitrile vs. Carboxylic Acid (Position 3):
Compared to 5-(2-Furyl)nicotinic acid , the nitrile group in the target compound offers different reactivity (e.g., resistance to hydrolysis), making it more suitable for cross-coupling reactions .
Physicochemical Properties
- Melting Points: While 5-(2-Furyl)nicotinic acid has a documented melting point of 261–263°C , the nitro and phenoxy groups in the target compound may lower its melting point due to reduced crystallinity.
- Solubility: The hydroxyl group in 5-Chloro-2-hydroxynicotinonitrile improves aqueous solubility, whereas the nitro and phenoxy groups in the target compound likely favor organic solvents (e.g., DMSO, acetone) .
Research Findings and Trends
- Synthetic Utility:
The nitrile group enables participation in cycloaddition and nucleophilic substitution reactions, distinguishing it from carboxylic acid derivatives like 5-(2-Furyl)nicotinic acid . - Safety Considerations: Unlike 5-Chloro-2-hydroxynicotinonitrile, which has a documented safety profile , the nitro group in the target compound may pose explosive risks under extreme conditions, requiring careful handling.
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